molecular formula C22H19N3O2 B15037224 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide

Cat. No.: B15037224
M. Wt: 357.4 g/mol
InChI Key: YVJUKQJDCBHUTA-UHFFFAOYSA-N
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Description

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxy-substituted aryl halide.

    Amide Formation: The final step involves the formation of the amide bond between the benzodiazole core and the methoxyphenyl group using an appropriate coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-indole
  • 1-(4-Methoxyphenyl)-1H-imidazole
  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole

Uniqueness

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of a methoxyphenyl group and a benzodiazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)benzimidazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C22H19N3O2/c1-15-4-3-5-16(12-15)22(26)24-17-6-11-21-20(13-17)23-14-25(21)18-7-9-19(27-2)10-8-18/h3-14H,1-2H3,(H,24,26)

InChI Key

YVJUKQJDCBHUTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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